rac Fesoterodine-d14 Fumarate

Description

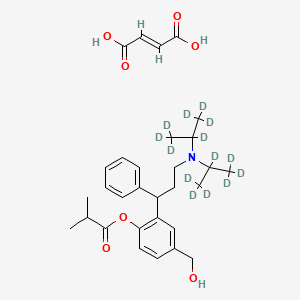

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-VCQPCXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675894 | |

| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185237-08-4 | |

| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

rac Fesoterodine-d14 Fumarate chemical properties

An In-Depth Technical Guide to the Chemical Properties of rac-Fesoterodine-d14 Fumarate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of rac-Fesoterodine-d14 Fumarate, a critical analytical tool in the development and study of Fesoterodine. As a deuterated analog, its properties are intrinsically linked to the parent compound, Fesoterodine, a prominent therapeutic agent for overactive bladder (OAB). This document delves into the chemical characteristics, pharmacological context, analytical applications, and safety considerations of this stable isotope-labeled compound, offering field-proven insights for its effective use in research and development.

Introduction and Significance

Fesoterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB and its symptoms of urge urinary incontinence, urgency, and frequency.[1][2] It functions as a prodrug, meaning it is converted into its pharmacologically active form within the body.[2][3] For accurate and precise quantification in complex biological matrices during pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, a stable isotope-labeled internal standard is indispensable. rac-Fesoterodine-d14 Fumarate serves this essential role.[4] Its 14 deuterium atoms provide a distinct mass shift, making it easily distinguishable from the unlabeled parent drug in mass spectrometry, while maintaining nearly identical chemical and chromatographic behavior. This ensures high-fidelity quantification by correcting for variability during sample preparation and analysis.[4][5]

Core Chemical and Physical Properties

rac-Fesoterodine-d14 Fumarate is the deuterated fumarate salt of racemic Fesoterodine. The deuterium labeling is specifically on the two isopropyl groups attached to the amine.

Table 1: Physicochemical Properties of rac-Fesoterodine-d14 Fumarate

| Property | Value | Source(s) |

| IUPAC Name | [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | [4][6] |

| Synonyms | rac-Fesoterodine-d14 (fumarate), Toviaz-d14 | [4][7] |

| CAS Number | 1185237-08-4 | [8] |

| Molecular Formula | C₃₀H₂₇D₁₄NO₇ | [8] |

| Molecular Weight | 541.74 g/mol | [8] |

| Appearance | White to off-white powder | [9] |

| Solubility | Freely soluble in water | [9] |

| pKa | Fesoterodine: ~10.31; Fumaric Acid: pKa₁=2.94, pKa₂=4.46 | [10] |

Pharmacology and Mechanism of Action

The therapeutic utility of Fesoterodine, and by extension the analytical importance of its deuterated form, is rooted in its specific pharmacological activity.

Prodrug Activation

Fesoterodine itself is pharmacologically inactive.[11] After oral administration, it is rapidly and extensively absorbed and then hydrolyzed by ubiquitous, non-specific esterases in the plasma and tissues.[12][13][14] This process, which is not dependent on the Cytochrome P450 (CYP) enzyme system, cleaves the isobutyrate ester to yield the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][14] Due to this rapid conversion, Fesoterodine is not detectable in plasma.[14]

Muscarinic Receptor Antagonism

The active metabolite, 5-HMT, is a potent, competitive antagonist of muscarinic receptors.[3][12][15] While it is not subtype-selective, its clinical effects in OAB are primarily attributed to the blockade of M3 muscarinic receptors located on the detrusor muscle of the urinary bladder.[1][3] Acetylcholine, a neurotransmitter, normally binds to these M3 receptors to stimulate bladder contraction.[1][3] By competitively inhibiting this interaction, 5-HMT reduces involuntary detrusor contractions, increases bladder capacity, and diminishes the urgency and frequency of urination.[3][12][15]

Caption: Metabolic activation of Fesoterodine and its mechanism of action.

Metabolism and Pharmacokinetics

Understanding the metabolic fate of Fesoterodine is crucial for interpreting pharmacokinetic data, where rac-Fesoterodine-d14 Fumarate plays a key analytical role.

The active metabolite, 5-HMT, is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4.[12][14] This dual pathway ensures that elimination is not solely reliant on one enzyme, which can be a source of significant patient-to-patient variability. None of the downstream metabolites contribute significantly to the antimuscarinic activity.[12]

-

CYP2D6 Pathway: Leads to the carboxy metabolite.

-

CYP3A4 Pathway: Leads to the N-desisopropyl and carboxy-N-desisopropyl metabolites.

A subset of the population (e.g., ~7% of Caucasians) are "poor metabolizers" for CYP2D6, lacking a functional enzyme.[12] In these individuals, 5-HMT exposure (Cmax and AUC) is increased approximately 1.7- to 2-fold, as clearance is shifted entirely to the CYP3A4 pathway.[12][13] Elimination is primarily through renal excretion of the metabolites.[2]

Caption: Simplified metabolic pathways of Fesoterodine.

Analytical Methodologies and Protocols

The primary application of rac-Fesoterodine-d14 Fumarate is in quantitative analysis. Chromatographic techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for its determination in various matrices.[16][17]

Table 2: Overview of Analytical Methods for Fesoterodine

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Inertsil ODS-3V (150x4.6mm, 5µm) | Phosphate Buffer (pH 3.0) : Methanol (42:58 v/v) | UV at 210nm | Stability-indicating assay in bulk drug | [11] |

| Monolithic LC | C18 monolithic (100x4.6mm) | Acetonitrile : Methanol : 0.03M Ammonium Acetate (pH 3.8) (30:15:55 v/v/v) | UV at 208nm | Dissolution testing of tablets | [18][19] |

| LC-MS/MS | Luna C8(2) (50x3.0mm) | Methanol : 0.1% Formic Acid (90:10 v/v) | ESI-MS/MS | Quantification in pharmaceutical formulations | [17] |

The Role of the Internal Standard

In LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. rac-Fesoterodine-d14 Fumarate is an ideal IS because its physical properties cause it to behave identically to the analyte (unlabeled Fesoterodine) during extraction, chromatography, and ionization. However, its increased mass allows the mass spectrometer to detect it on a separate channel. By calculating the ratio of the analyte peak area to the IS peak area, any variations in sample recovery or instrument response are nullified, leading to highly accurate and precise results.

Example Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example for the determination of Fesoterodine Fumarate in bulk drug substance, adapted from validated methods.[11] This type of method is crucial for quality control, ensuring that the drug is pure and has not degraded into potentially harmful or ineffective byproducts.

1. Objective: To quantify Fesoterodine Fumarate and separate it from potential degradation products.

2. Materials & Reagents:

-

Fesoterodine Fumarate reference standard

-

rac-Fesoterodine-d14 Fumarate (for LC-MS adaptation)

-

HPLC-grade Methanol, Acetonitrile

-

Ammonium dihydrogen orthophosphate, Triethylamine, Orthophosphoric acid

-

High-purity water

3. Chromatographic Conditions:

-

Instrument: HPLC system with UV or Photodiode Array (PDA) detector.

-

Column: Inertsil ODS-3V (150mm × 4.6mm, 5μm particle size).[11]

-

Mobile Phase: A mixture of phosphate buffer and Methanol (42:58 v/v). The buffer is prepared by dissolving 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL of Triethylamine in 1000mL of water, with the pH adjusted to 3.0 using Orthophosphoric acid.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Detection Wavelength: 210nm.[11]

-

Injection Volume: 10 µL.

4. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Fesoterodine Fumarate reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 80% to 120% of the target assay concentration).[11]

-

Sample Solution: Accurately weigh and dissolve the Fesoterodine Fumarate bulk drug sample in the diluent to the target concentration.

5. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solutions in sequence to establish the calibration curve.

-

Inject the sample solutions for analysis.

-

Calculate the concentration of Fesoterodine Fumarate in the sample by comparing its peak area to the calibration curve.

Caption: Typical bioanalytical workflow using an internal standard.

Stability and Degradation Profile

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Fesoterodine Fumarate has been shown to be susceptible to degradation under certain stress conditions.

-

Acidic, Basic, and Oxidative Stress: Significant degradation occurs under these conditions.[11]

-

Thermal and Photolytic Stress: The compound is relatively more stable under heat and light, though some degradation can be observed under harsh conditions.[11][20]

The primary degradation product is often its active metabolite, 5-HMT, due to hydrolysis of the ester linkage.[11] A validated stability-indicating method must be able to resolve the intact drug peak from all potential degradation product peaks, ensuring that only the active drug is quantified.[11][19]

Safety and Handling

As a chemical used in a laboratory setting, rac-Fesoterodine-d14 Fumarate should be handled with appropriate precautions. Safety Data Sheets (SDS) provide comprehensive hazard information.

-

GHS Classification: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation (Category 2A), and is suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[21][22][23]

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[22] Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is often recommended.[7]

Conclusion

rac-Fesoterodine-d14 Fumarate is a sophisticated and indispensable tool for pharmaceutical scientists. While its core chemical properties mirror those of the parent drug, its isotopic label provides the analytical power necessary for robust, reliable, and accurate quantification in complex research and clinical settings. A thorough understanding of its chemical nature, the pharmacology of the parent compound, and the principles of the analytical methods in which it is employed is paramount for its effective application in advancing drug development and ensuring therapeutic efficacy and safety.

References

-

Fesoterodine | C26H37NO3 | CID 6918558 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer. Retrieved from [Link]

-

rac-Fesoterodine-D14 (Fumarate). (n.d.). Veeprho. Retrieved from [Link]

-

What is the mechanism of Fesoterodine Fumarate? (2024, July 17). AAPS. Retrieved from [Link]

-

What is Fesoterodine Fumarate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

-

Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]

-

Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 14(11), 5920-5930. Retrieved from [Link]

-

Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. (n.d.). ScienceDirect. Retrieved from [Link]

-

rac Fesoterodine-d14 Fumarate | C30H41NO7 | CID 46781572 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fesoterodine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. (2011). PubMed. Retrieved from [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 837-845. Retrieved from [Link]

-

The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. (2008). ResearchGate. Retrieved from [Link]

-

Fesoterodine Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

-

rac Fesoterodine-d14 Fumarate : CAS No.1185237-08-4. (n.d.). Om-biochemicals. Retrieved from [Link]

-

Reddy, B. V. R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245. Retrieved from [Link]

-

Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (2013). ResearchGate. Retrieved from [Link]

-

Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122. Retrieved from [Link]

-

rac Fesoterodine. (2024, April 10). ChemBK. Retrieved from [Link]

-

rac Fesoterodine Fumarate CAS#: 1333234-73-3. (n.d.). ChemWhat. Retrieved from [Link]

-

Fesoterodine fumarate extended-release tablets - Product Monograph. (2023, March 7). Accord Healthcare Inc. Retrieved from [Link]

-

Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]

- 2. Fesoterodine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rac Fesoterodine-d14 Fumarate | C30H41NO7 | CID 46781572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sussex-research.com [sussex-research.com]

- 8. omsynth.com [omsynth.com]

- 9. Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. pfizermedical.com [pfizermedical.com]

- 13. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ijbpas.com [ijbpas.com]

- 17. researchgate.net [researchgate.net]

- 18. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. canbipharm.com [canbipharm.com]

A Technical Guide to the Synthesis and Characterization of rac Fesoterodine-d14 Fumarate

Introduction

Fesoterodine is a competitive antimuscarinic agent indicated for the treatment of overactive bladder syndrome.[1][2][3] Marketed as Toviaz®, it functions as a prodrug, undergoing rapid and extensive hydrolysis by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5][6][7] This active moiety is a potent muscarinic receptor antagonist that relaxes the bladder detrusor muscle, thereby mitigating symptoms of urinary frequency, urgency, and incontinence.[6][8]

In the landscape of modern drug development, isotopically labeled compounds are indispensable tools.[9][10] Deuterium-labeled analogues, in particular, serve critical roles in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[10][11][12] The replacement of hydrogen with deuterium, its stable, non-radioactive isotope, creates a molecule that is chemically identical in its biological interactions but physically distinguishable by mass spectrometry.[12][13] This mass shift allows it to be used as an ideal internal standard for the precise quantification of the parent drug in complex biological matrices.[14][15]

This guide provides an in-depth, scientifically grounded methodology for the synthesis and comprehensive characterization of racemic Fesoterodine-d14 Fumarate. The "-d14" designation specifically refers to the replacement of all fourteen hydrogen atoms on the two N-isopropyl groups with deuterium.[14][16] We will explore the strategic rationale behind the synthetic pathway and detail the rigorous analytical techniques required to verify the structure, purity, and isotopic enrichment of the final compound, providing researchers and drug development professionals with a robust framework for its preparation and validation.

Section 1: Synthesis Strategy and Pathway

The synthesis of rac-Fesoterodine-d14 Fumarate hinges on the strategic, site-specific introduction of the deuterium labels. The N,N-diisopropyl moiety is a metabolically stable position, making it an ideal location for labeling to ensure the internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization without risk of isotopic exchange.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the C-N bond formed during the amination step. This identifies a key ketone precursor and the crucial deuterated reagent, N,N-di(isopropyl-d7)amine. The final steps involve the formation of the isobutyrate ester and conversion to the fumarate salt, which are well-established transformations in Fesoterodine synthesis.[1][2][17]

Caption: Retrosynthetic analysis of rac-Fesoterodine-d14 Fumarate.

Proposed Synthetic Pathway

The forward synthesis employs a reductive amination reaction, a robust and high-yielding method for C-N bond formation. This key step couples a phenylpropyl ketone intermediate with the commercially available N,N-di(isopropyl-d7)amine. This choice is superior to alkylation methods as it minimizes the potential for over-alkylation and provides excellent control over the introduction of the deuterated moiety. The synthesis concludes with esterification and salt formation.

Caption: Proposed synthetic workflow for rac-Fesoterodine-d14 Fumarate.

Section 2: Experimental Protocol - Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of rac Fesoterodine-d14 Fumarate.

Step 2.1: Synthesis of Ketone Precursor (1-(4-hydroxyphenyl)-3-phenylpropan-1-one)

This intermediate can be prepared via several established routes, a common one being the Friedel-Crafts acylation of a protected phenol with 3-phenylpropanoyl chloride, followed by deprotection.

-

Protection: To a solution of phenol (1.0 eq) in dichloromethane (DCM), add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Stir the reaction mixture at room temperature for 12 hours. Upon completion (monitored by TLC), filter the solid and concentrate the filtrate under reduced pressure to yield phenyl benzyl ether.

-

Acylation: Cool a solution of phenyl benzyl ether (1.0 eq) and 3-phenylpropanoyl chloride (1.1 eq) in DCM to 0°C. Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the benzylated ketone precursor.

-

Debenzylation: Dissolve the precursor in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC indicates the consumption of starting material. Filter the catalyst through Celite and concentrate the filtrate to yield the desired ketone precursor, 1-(4-hydroxyphenyl)-3-phenylpropan-1-one.

Step 2.2: Reductive Amination with Di(isopropyl-d7)amine

This is the critical isotopic labeling step. Sodium triacetoxyborohydride is the reagent of choice due to its mild nature and high selectivity for the iminium intermediate, minimizing reduction of the ketone starting material.

-

Reaction Setup: To a solution of the ketone precursor from Step 2.1 (1.0 eq) and N,N-di(isopropyl-d7)amine (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).

-

Reduction: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Workup: Continue stirring at room temperature for 18 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude amine intermediate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2.3: Esterification and Salt Formation

The final steps mirror the terminal stages of non-deuterated Fesoterodine synthesis.[2][17]

-

Esterification: Dissolve the purified amine from Step 2.2 (1.0 eq) in DCM and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of isobutyryl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

-

Purification: Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate to yield rac-Fesoterodine-d14 as a free base.

-

Salt Formation: Dissolve the free base in methyl ethyl ketone (MEK). Add a solution of fumaric acid (1.0 eq) in MEK. Stir the mixture, and the product will precipitate.

-

Isolation: Collect the solid by filtration, wash with cold MEK, and dry under vacuum to afford rac Fesoterodine-d14 Fumarate as a white to off-white powder.[1][18]

Section 3: Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, isotopic incorporation, and stability of the synthesized compound.[19][20] A combination of mass spectrometry, NMR spectroscopy, and chromatography provides a self-validating system of analysis.[19][21]

Caption: Analytical workflow for the characterization of the final compound.

3.1 Mass Spectrometry (MS)

Rationale: MS provides direct evidence of successful deuterium incorporation by confirming the expected increase in molecular weight. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water.

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Analysis: Inject the sample and acquire full scan mass spectra.

Data Interpretation: The key is to compare the mass of the synthesized compound with its non-deuterated analogue.

| Compound | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| rac Fesoterodine (unlabeled) | 412.2897 | ~412.3 |

| rac Fesoterodine-d14 | 426.3773 | ~426.4 |

The observed mass confirms the incorporation of 14 deuterium atoms.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the gold standard for unambiguous structural elucidation.[21] For isotopically labeled compounds, ¹H NMR is particularly powerful as it confirms deuterium incorporation by the disappearance of specific proton signals.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

-

Analysis: Record a standard ¹H NMR spectrum.

Data Interpretation: The most significant validation comes from comparing the spectrum of the deuterated compound to an authentic standard of non-deuterated Fesoterodine.

| Proton Environment | Expected ¹H Shift (ppm) - Unlabeled | Expected Observation - d14 Labeled | Rationale |

| Aromatic Protons | ~6.8 - 7.4 | Signals Present | No deuterium incorporation in these positions. |

| -CH₂CO- (hydroxymethyl) | ~4.5 | Signal Present | No deuterium incorporation in this position. |

| -CH(Ph)- | ~4.2 | Signal Present | No deuterium incorporation in this position. |

| -N[CH (CH₃)₂]₂ | ~3.0 (septet) | Signal Absent | Proton replaced by deuterium. |

| -N[CH(CH₃ )₂]₂ | ~1.0 (doublet) | Signal Absent | Protons replaced by deuterium. |

The complete absence of the characteristic septet and doublet for the N-isopropyl groups provides definitive proof of site-specific deuteration.

3.3 High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is used to determine the chemical purity of the synthesized compound and to identify any process-related impurities.[20][22] A validated, stability-indicating method is crucial for ensuring the quality of the material.

Protocol: Purity Analysis

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm).[22]

-

Mobile Phase: A gradient system using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.[22]

-

Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 acetonitrile:water.

Data Interpretation:

-

Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The acceptance criterion is typically ≥98.0%.

-

Impurities: Any individual impurity should be below the standard qualification threshold (e.g., <0.15%). Known impurities of Fesoterodine include various dealkylated or oxidized derivatives.[3][20]

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis of rac Fesoterodine-d14 Fumarate, a critical tool for advanced pharmaceutical research. The described synthetic strategy, centered on a key reductive amination with a deuterated amine, ensures precise and efficient isotopic labeling. The comprehensive characterization workflow, integrating MS, NMR, and HPLC, provides a self-validating framework to confirm the compound's identity, structural integrity, isotopic enrichment, and chemical purity. By adhering to these detailed protocols, researchers and drug development professionals can confidently produce and validate high-quality rac Fesoterodine-d14 Fumarate for use as an internal standard in crucial bioanalytical and pharmacokinetic studies.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.

- Process for the preparation of fesoterodine. Google Patents.

- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.

- Chemistry Review(s). accessdata.fda.gov.

-

Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

- Fesoterodine-impurities. Pharmaffiliates.

-

Fesoterodine Impurities and Related Compound. Veeprho. Available from: [Link]

-

Fesoterodine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]

-

Fesoterodine Fumarate. PubChem, NIH. Available from: [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

-

Fesoterodine Impurities. SynZeal. Available from: [Link]

-

Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

rac Fesoterodine Fumarate CAS#: 1333234-73-3. ChemWhat. Available from: [Link]

-

rac-Fesoterodine-D14 (Fumarate). Veeprho. Available from: [Link]

- FESOTERODINE FUMARATE.

-

The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Available from: [Link]

-

Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. PubMed. Available from: [Link]

-

Fesoterodine Fumarate | CAS#:286930-03-8. Chemsrc. Available from: [Link]

-

Isotope Labeling. Cerno Bioscience. Available from: [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available from: [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available from: [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. Available from: [Link]

-

Fesoterodine Fumarate. accessdata.fda.gov. Available from: [Link]

-

Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. PubMed. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 12. researchgate.net [researchgate.net]

- 13. metsol.com [metsol.com]

- 14. veeprho.com [veeprho.com]

- 15. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. jocpr.com [jocpr.com]

- 18. Fesoterodine Fumarate [doi.usp.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. daicelpharmastandards.com [daicelpharmastandards.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. academic.oup.com [academic.oup.com]

A Technical Guide to the Mechanism of Action of Fesoterodine-d14 Fumarate: A Deuterated Antimuscarinic Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fesoterodine is a cornerstone in the management of overactive bladder (OAB), a condition characterized by urinary urgency and frequency. This technical guide provides an in-depth analysis of the mechanism of action of Fesoterodine-d14 Fumarate, a deuterated isotopologue of the parent drug. We will first dissect the bioactivation of Fesoterodine, a prodrug, into its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Subsequently, we will explore the molecular interaction of 5-HMT with its target—the muscarinic receptors in the bladder detrusor muscle—elucidating its role as a competitive antagonist. The core of this guide focuses on the strategic incorporation of deuterium (d14) and the resulting Kinetic Isotope Effect (KIE). We will explain how this modification "hardens" the molecule against metabolic degradation, thereby altering its pharmacokinetic profile to enhance therapeutic potential. This document provides validated experimental protocols for receptor binding and functional assays, complete with data interpretation, to offer a comprehensive resource for professionals in pharmacology and medicinal chemistry.

The Clinical Context: Overactive Bladder and Antimuscarinic Therapy

Overactive bladder (OAB) is a syndrome defined by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1] The underlying pathophysiology frequently involves involuntary contractions of the bladder's detrusor muscle during the filling phase.[2] These contractions are primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[2][3] Consequently, muscarinic receptor antagonists are the mainstay of oral pharmacotherapy for OAB.[4][5] Fesoterodine is a third-generation antimuscarinic agent specifically developed for the treatment of OAB.[6] It functions as a prodrug, a critical design feature that influences its pharmacological profile.[6][7]

Bioactivation: The Journey from Prodrug to Active Moiety

Fesoterodine itself is pharmacologically inactive.[8] Following oral administration, it is rapidly and extensively absorbed and then hydrolyzed by ubiquitous, nonspecific esterases in the plasma and tissues.[9][10][11] This biotransformation is not dependent on the cytochrome P450 (CYP) enzyme system and quantitatively converts Fesoterodine into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[12][13][14] This rapid and efficient conversion ensures that Fesoterodine is undetectable in plasma, and all subsequent antimuscarinic activity is attributable to 5-HMT.[8][9][12]

Caption: Metabolic activation of Fesoterodine to its active form, 5-HMT.

Molecular Mechanism: Competitive Antagonism at the Muscarinic Receptor

The detrusor smooth muscle of the urinary bladder expresses both M2 and M3 muscarinic receptor subtypes.[3] While M2 receptors are more numerous, the M3 subtype is primarily responsible for mediating the contractile response to acetylcholine.[2][15] The active metabolite, 5-HMT, functions as a potent and competitive muscarinic receptor antagonist.[7][16] It binds to muscarinic receptors on the detrusor muscle, with a high affinity for the M3 subtype, thereby preventing acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[3][16] This antagonism results in the relaxation of the bladder smooth muscle, which in turn increases bladder capacity and reduces the frequency and intensity of involuntary detrusor contractions, alleviating the primary symptoms of OAB.[7][16]

Caption: Competitive antagonism of 5-HMT at the M3 receptor.

The Deuterium Advantage: Enhancing Pharmacokinetics via the Kinetic Isotope Effect

While 5-HMT is the active therapeutic agent, its clinical efficacy is governed by its pharmacokinetic profile, including its rate of elimination. 5-HMT is further metabolized in the liver, primarily by CYP2D6 and CYP3A4, into inactive metabolites which are then excreted.[9][12][17] The rate of this metabolic inactivation determines the half-life and overall exposure of 5-HMT.

This is the rationale for isotopic substitution. The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a powerful tool in medicinal chemistry to optimize a drug's metabolic profile.[18][] This strategy is grounded in the Kinetic Isotope Effect (KIE) .

The Core Principle: Kinetic Isotope Effect (KIE) The bond between carbon and deuterium (C-D) has a lower ground-state vibrational energy than a carbon-hydrogen (C-H) bond due to deuterium's greater mass.[20][21] Consequently, more energy is required to break a C-D bond than a C-H bond.[20] In metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[22][23][24]

In Fesoterodine-d14 Fumarate, the deuterium atoms are placed at metabolically vulnerable positions on the molecule. This "metabolic hardening" makes the active 5-HMT metabolite more resistant to degradation by CYP450 enzymes.[18] The anticipated benefits of this modification include:

-

Increased Half-Life (t½): Slower metabolism leads to a longer circulation time for the active drug.

-

Greater Drug Exposure (AUC): The total systemic exposure to 5-HMT is increased.

-

Reduced Inter-patient Variability: By slowing a primary metabolic pathway that can vary between individuals (e.g., CYP2D6 poor vs. extensive metabolizers), deuteration can lead to more predictable pharmacokinetics.[25][26]

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated 5-HMT.

Experimental Validation and Protocols

The mechanistic claims described above can be validated through a series of well-established in vitro and in vivo assays.

Radioligand Binding Assay: Quantifying Target Affinity

Causality: This assay is essential to confirm that 5-HMT binds with high affinity to muscarinic receptors, particularly the M3 subtype, validating it as the direct molecular target. It provides a quantitative measure of binding affinity (Ki).[27]

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing human muscarinic receptor subtypes (M1, M2, M3, M4, M5) or from relevant tissues (e.g., human bladder).[28]

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.

-

Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its Kd value.[29]

-

Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound (5-HMT).

-

Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a non-labeled antagonist, such as atropine (1 µM).

-

Equilibrium: Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 5-HMT. Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity Data for 5-HMT

| Receptor Subtype | Hypothetical Ki (nM) |

|---|---|

| Muscarinic M1 | 15.2 |

| Muscarinic M2 | 25.8 |

| Muscarinic M3 | 8.5 |

| Muscarinic M4 | 22.1 |

| Muscarinic M5 | 18.9 |

Data are hypothetical for illustrative purposes.

Functional Bladder Tissue Assay: Measuring Physiological Antagonism

Causality: While binding assays confirm target engagement, they do not measure functional effect. This ex vivo assay directly measures the ability of 5-HMT to antagonize agonist-induced muscle contraction, providing a physiologically relevant measure of its potency (pA₂).[30][31]

Protocol: Isolated Guinea Pig Bladder Strip Assay

-

Tissue Preparation: Isolate urinary bladders from male guinea pigs and prepare longitudinal smooth muscle strips (approx. 10 mm x 2 mm).

-

Organ Bath Setup: Suspend the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Connect the strips to isometric force transducers.

-

Equilibration: Allow tissues to equilibrate under a resting tension of 1.0 g for at least 60 minutes.

-

Contraction Induction: Generate a cumulative concentration-response curve for a muscarinic agonist, such as carbachol, to establish a baseline contractile response.

-

Antagonist Incubation: After washout, incubate the tissues with a fixed concentration of 5-HMT for 30-60 minutes.

-

Schild Analysis: Generate a second carbachol concentration-response curve in the presence of 5-HMT. A rightward shift in the curve indicates competitive antagonism.

-

pA₂ Determination: Repeat with multiple concentrations of 5-HMT. The pA₂ value, a measure of antagonist potency, is calculated from the dose ratios using a Schild plot.[32]

Table 2: Representative Functional Antagonist Potency

| Compound | Organism/Tissue | Agonist | Hypothetical pA₂ Value |

|---|---|---|---|

| 5-HMT | Guinea Pig Bladder | Carbachol | 8.25 |

| Tolterodine | Guinea Pig Bladder | Carbachol | 7.85 |

| Oxybutynin | Guinea Pig Bladder | Carbachol | 7.90 |

Data are hypothetical for illustrative purposes.

Comparative Pharmacokinetic (PK) Study

Causality: This in vivo study is critical to directly validate the hypothesis that deuterium labeling improves the pharmacokinetic profile of the active metabolite, 5-HMT, due to the Kinetic Isotope Effect.

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats (n=6 per group).

-

Dosing: Administer equivalent molar doses of Fesoterodine Fumarate (protio) and Fesoterodine-d14 Fumarate (deuterated) via oral gavage.

-

Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of 5-HMT in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

PK Parameter Calculation: Use non-compartmental analysis to determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t½ (elimination half-life).

Table 3: Representative Pharmacokinetic Parameters of 5-HMT

| Formulation Group | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) |

|---|---|---|---|---|

| Fesoterodine (Protio) | 4.5 ± 0.8 | 5.0 | 48.2 ± 7.1 | 7.5 ± 1.2 |

| Fesoterodine-d14 | 5.1 ± 0.9 | 5.0 | 75.6 ± 9.3 | 10.8 ± 1.5 |

Data are hypothetical for illustrative purposes, demonstrating expected outcomes of deuteration.

Conclusion

The mechanism of action of Fesoterodine-d14 Fumarate is a sophisticated interplay of prodrug chemistry, molecular pharmacology, and strategic medicinal chemistry. The parent compound serves as an efficient delivery vehicle for the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exerts its therapeutic effect by competitively antagonizing muscarinic M3 receptors in the bladder. The incorporation of deuterium leverages the Kinetic Isotope Effect to "harden" the active metabolite against CYP450-mediated metabolism. This elegant modification enhances the pharmacokinetic profile of 5-HMT, offering the potential for improved drug exposure and a more consistent therapeutic effect. Understanding this dual mechanism is paramount for researchers developing next-generation therapies for overactive bladder and for scientists applying the principles of deuteration to optimize other drug candidates.

References

-

PubChem. (n.d.). Fesoterodine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pfizer Medical. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer. Retrieved from [Link]

-

DrugBank. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fesoterodine. Retrieved from [Link]

-

Gillespie, J. I. (2008). Muscarinic receptor antagonists for overactive bladder. Expert Opinion on Investigational Drugs, 17(5), 735-746. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fesoterodine Fumarate? Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Fesoterodine Fumarate used for? Retrieved from [Link]

-

RxList. (n.d.). Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Abrams, P., & Wein, A. J. (2006). Role of muscarinic receptor antagonists in urgency and nocturia. BJU international, 98 Suppl 1, 41–50. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Toviaz™ (fesoterodine fumarate) extended-release tablets Prescribing Information. Retrieved from [Link]

-

Douchamps, J., et al. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 138(47-48), 689-695. Retrieved from [Link]

-

Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. Retrieved from [Link]

-

Gant, T. G. (2011). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 54(15), 5175–5194. Retrieved from [Link]

-

Mansfield, K. J. (2010). Muscarinic receptor antagonists, the overactive bladder and efficacy against urinary urgency. Clinical Medicine Insights: Therapeutics, 2, 471-480. Retrieved from [Link]

-

Malhotra, B., et al. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(10), 523-530. Retrieved from [Link]

-

Chapple, C. R. (2000). Muscarinic receptor antagonists in the treatment of overactive bladder. Urology, 55(5A Suppl), 33-46. Retrieved from [Link]

-

Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from [Link]

-

Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(Suppl 2), S80-S87. Retrieved from [Link]

-

ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tolterodine Tartrate? Retrieved from [Link]

-

Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

Harbeson, S. L., & Tung, R. D. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tolterodine? Retrieved from [Link]

-

Nilvebrant, L., et al. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. Retrieved from [Link]

-

Guengerich, F. P. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. The AAPS journal, 13(1), 103–111. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of action of tolterodine. Retrieved from [Link]

-

Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. Retrieved from [Link]

-

Nitti, V. W. (2010). Fesoterodine fumarate. Drugs of today (Barcelona, Spain : 1998), 46(3), 149–156. Retrieved from [Link]

-

ResearchGate. (n.d.). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

-

Ohtake, A., et al. (2004). Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents. European Journal of Pharmacology, 492(2-3), 243-250. Retrieved from [Link]

-

Maruyama, S., et al. (2010). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. The Journal of pharmacology and experimental therapeutics, 333(2), 520–527. Retrieved from [Link]

-

Hegde, S. S., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current protocols in pharmacology, Chapter 4, Unit 4.6. Retrieved from [Link]

-

Springer Protocols. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

-

Farrerons, X., et al. (2007). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British journal of pharmacology, 151(6), 876–890. Retrieved from [Link]

-

Xu, X., et al. (2016). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 88(12), 6438–6446. Retrieved from [Link]

-

Wagg, A., et al. (2012). Safety and Tolerability of Fesoterodine in Older Adult Patients with Overactive Bladder. Drugs & Aging, 29(8), 665–676. Retrieved from [Link]

-

Obara, K., et al. (2007). Muscarinic receptor binding characteristics of anticholinergic agents to treat overactive bladder, in human bladder and parotid gland. International Journal of Urology, 14(4), 335-340. Retrieved from [Link]

-

Nitti, V. W. (2008). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Expert opinion on pharmacotherapy, 9(18), 3309–3316. Retrieved from [Link]

-

ResearchGate. (n.d.). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Retrieved from [Link]

-

YouTube. (2020). #443 Efficacy of Fesoterodine fumarate in Neurogenic Detrusor Overactivity. Retrieved from [Link]

Sources

- 1. Role of muscarinic receptor antagonists in urgency and nocturia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Muscarinic receptor antagonists in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fesoterodine - Wikipedia [en.wikipedia.org]

- 7. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fesoterodine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. smw.ch [smw.ch]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]

- 16. Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 20. Portico [access.portico.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 24. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ics.org [ics.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to rac-Fesoterodine-d14 Fumarate: Characterization for Advanced Pharmaceutical Research

This technical guide provides an in-depth exploration of the spectroscopic characteristics of racemic Fesoterodine-d14 Fumarate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this isotopically labeled compound. The guide emphasizes the scientific rationale behind the spectroscopic evaluation, ensuring a thorough understanding of the molecule's structural confirmation and its application as an internal standard in pharmacokinetic and metabolic studies.

Introduction: The Significance of Isotopic Labeling in Fesoterodine Analysis

Fesoterodine, marketed as Toviaz®, is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder[1]. It is a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine. To accurately quantify Fesoterodine and its metabolites in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is indispensable. Racemic Fesoterodine-d14 Fumarate serves this critical role, where the fourteen deuterium atoms on the two isopropyl groups provide a distinct mass shift, enabling precise quantification by mass spectrometry without altering the compound's chemical properties[2]. This guide will detail the expected spectroscopic data that confirms the identity and purity of rac-Fesoterodine-d14 Fumarate.

Molecular Structure and Isotopic Labeling

The core structure of Fesoterodine consists of a substituted phenylpropylamine moiety. In rac-Fesoterodine-d14 Fumarate, the fourteen protons on the two isopropyl groups attached to the nitrogen atom are replaced with deuterium.

Caption: Molecular structure of rac-Fesoterodine-d14 Fumarate.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of isotopically labeled compounds. The key expectation for rac-Fesoterodine-d14 Fumarate is a significant mass shift compared to its non-labeled counterpart.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of rac-Fesoterodine-d14 Fumarate in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen atom, which is readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

Expected Data and Interpretation

| Feature | Non-Labeled Fesoterodine | rac-Fesoterodine-d14 | Rationale |

| Molecular Formula (Free Base) | C₂₆H₃₇NO₃ | C₂₆H₂₃D₁₄NO₃ | Replacement of 14 H with 14 D. |

| Molecular Weight (Free Base) | 411.59 g/mol | 425.67 g/mol | Increased mass due to 14 deuterons. |

| Expected [M+H]⁺ Ion | m/z 412.28 | m/z 426.37 | Protonation of the free base. |

The mass spectrum of rac-Fesoterodine-d14 Fumarate is expected to show a base peak corresponding to the protonated molecule [M+H]⁺ at m/z 426.37. This is 14 mass units higher than the corresponding ion for the non-labeled Fesoterodine, providing unambiguous confirmation of the isotopic labeling. Fragmentation patterns can also be analyzed to further confirm the location of the deuterium labels on the isopropyl groups. A common fragmentation pathway for Fesoterodine involves the loss of the diisopropylamine moiety[3].

Caption: Expected MS fragmentation of rac-Fesoterodine-d14.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is crucial for confirming the position of the isotopic labels.

¹H NMR Spectroscopy

The most significant impact of the d14 labeling on the ¹H NMR spectrum will be the absence of signals corresponding to the protons of the diisopropyl groups.

Expected ¹H NMR Data Interpretation

| Protons | Expected Chemical Shift (δ ppm) for Non-Labeled Fesoterodine | Expected Observation for rac-Fesoterodine-d14 | Rationale |

| (CH₃)₂CH- | ~1.0-1.2 | Absent | Protons replaced by deuterium. |

| (CH₃)₂CH- | ~3.0-3.2 | Absent | Protons replaced by deuterium. |

| Aromatic Protons | ~6.8-7.5 | Present | Unaffected by deuteration. |

| -CH₂-CH₂-N- | ~2.0-2.8 | Present | Unaffected by deuteration. |

| -CH-Ph | ~4.0-4.2 | Present | Unaffected by deuteration. |

| -CH₂OH | ~4.5-4.7 | Present | Unaffected by deuteration. |

| Fumarate C=CH | ~6.5 | Present | Signal from the fumarate salt. |

The integration of the remaining proton signals should be consistent with the number of protons in the rest of the molecule. The absence of the characteristic signals for the isopropyl protons is a definitive confirmation of successful deuteration.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the signals for the carbon atoms directly bonded to deuterium will be significantly affected. The C-D coupling will cause the signals to appear as multiplets and they will be of much lower intensity.

Expected ¹³C NMR Data Interpretation

| Carbon | Expected Chemical Shift (δ ppm) for Non-Labeled Fesoterodine | Expected Observation for rac-Fesoterodine-d14 | Rationale |

| (CH₃)₂CH- | ~20-22 | Weak multiplet | C-D coupling and reduced NOE. |

| (CH₃)₂CH- | ~48-50 | Weak multiplet | C-D coupling and reduced NOE. |

| Aromatic Carbons | ~115-155 | Present | Unaffected by deuteration. |

| Other Aliphatic Carbons | ~25-65 | Present | Unaffected by deuteration. |

| Carbonyl Carbon | ~175-178 | Present | Unaffected by deuteration. |

For comparative purposes, the solid-state ¹³C NMR of crystalline Fesoterodine Fumarate (non-labeled) shows characteristic peaks at frequencies such as 175.36, 171.31, and 170.90 ppm[4]. While the exact chemical shifts in solution will differ, this provides a reference for the expected regions for the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The deuteration is expected to introduce new C-D stretching vibrations at lower frequencies compared to C-H stretches.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: Utilize an FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Data Interpretation

| Functional Group | Expected Wavenumber (cm⁻¹) for Non-Labeled Fesoterodine | Expected Observation for rac-Fesoterodine-d14 | Rationale |

| O-H (alcohol) | ~3400-3200 (broad) | Present | Unaffected by deuteration. |

| C-H (aromatic) | ~3100-3000 | Present | Unaffected by deuteration. |

| C-H (aliphatic) | ~2980-2850 | Reduced intensity | Presence of remaining C-H bonds. |

| C-D (aliphatic) | ~2200-2100 | Present | New C-D stretching vibrations. |

| C=O (ester) | ~1750 | Present | Unaffected by deuteration. |

| C=O (fumarate) | ~1700 | Present | Unaffected by deuteration. |

| C=C (aromatic) | ~1600, 1450 | Present | Unaffected by deuteration. |

For the non-labeled amorphous Fesoterodine Fumarate, characteristic IR peaks are observed at wavelengths such as 3338, 1750, and 1704 cm⁻¹[4]. The IR spectrum of the d14 analog will be very similar, with the key difference being the appearance of C-D stretching bands.

Conclusion

The spectroscopic characterization of rac-Fesoterodine-d14 Fumarate is essential for its validation as an internal standard in pharmaceutical analysis. This guide has provided a comprehensive overview of the expected NMR, MS, and IR data based on the known structure and the principles of isotopic labeling. The key confirmatory evidence includes a 14-unit mass shift in the mass spectrum, the absence of isopropyl proton signals in the ¹H NMR spectrum, and the appearance of C-D stretching vibrations in the IR spectrum. By understanding these spectroscopic signatures, researchers and drug development professionals can confidently utilize rac-Fesoterodine-d14 Fumarate in their quantitative bioanalytical methods, ensuring the accuracy and reliability of their data.

References

-

Veeprho. rac-Fesoterodine-D14 (Fumarate). [Link]

-

PubChem. Fesoterodine Fumarate. [Link]

-

Pharmaffiliates. rac Fesoterodine-d14 Fumarate. [Link]

-

Axios Research. rac-Fesoterodine Fumarate. [Link]

-

PubChem. rac Fesoterodine-d14 Fumarate. [Link]

- Google Patents.

- Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 856-863.

- Rajput, A. P., & Sonanis, M. C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(11), 6135.

- Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 653-661.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8049031B2 - Solid forms of fesoterodine fumarate - Google Patents [patents.google.com]

rac Fesoterodine-d14 Fumarate CAS number and molecular formula

An In-Depth Technical Guide to rac Fesoterodine-d14 Fumarate

This guide provides a comprehensive technical overview of rac Fesoterodine-d14 Fumarate, a critical tool in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, synthesis, and analytical applications of this stable isotope-labeled compound.

Core Compound Identification and Properties

rac Fesoterodine-d14 Fumarate is the deuterium-labeled form of Fesoterodine Fumarate, an antimuscarinic agent used for the treatment of overactive bladder (OAB). The incorporation of fourteen deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value | Source |

| CAS Number | 1185237-08-4 | [1][2] |

| Molecular Formula | C30H27D14NO7 | [1] |

| Molecular Weight | 541.74 g/mol | [1][2] |

| Synonyms | 2-Methylpropanoic Acid 2-[rac-3-[Bis(1-methylethyl-d7)amino]-1-phenylpropyl] -4-(hydroxymethyl)phenyl Ester (2E)-2-Butenedioate, rac-Fesoterodine-d14 (fumarate) | [1][2] |

| Parent Drug | Fesoterodine | [3] |

| IUPAC Name | [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | [2] |

Mechanism of Action and Pharmacological Context

Fesoterodine is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[4][5] This metabolic activation is a key aspect of its pharmacological profile.

-

Hydrolysis to Active Metabolite: After oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[6][7][8][9] This conversion is essentially complete, with the parent compound being fully broken down.[8][9]

-

Muscarinic Receptor Antagonism: The therapeutic effects of fesoterodine are attributable to 5-HMT.[7] 5-HMT is a potent and competitive antagonist of muscarinic receptors.[7] The urinary bladder contains multiple subtypes of muscarinic receptors, with the M2 and M3 subtypes being the most prevalent.[8] The M3 receptors are primarily responsible for the contraction of the detrusor muscle, which leads to urination.[7]

-

Therapeutic Effect: By blocking the binding of acetylcholine to M3 receptors in the bladder, 5-HMT reduces involuntary contractions of the detrusor muscle. This action results in a decrease in urinary urgency, frequency, and urge incontinence, which are the hallmark symptoms of OAB.[7]

The following diagram illustrates the metabolic activation of Fesoterodine and the subsequent mechanism of action of its active metabolite.

Caption: Metabolic activation of Fesoterodine and its antagonistic action on M3 receptors.

Rationale for Deuterated Internal Standard in Bioanalysis

In pharmacokinetic (PK) studies, accurate quantification of a drug and its metabolites in biological matrices like plasma is crucial. The use of a stable isotope-labeled internal standard, such as rac Fesoterodine-d14 Fumarate, is the gold standard in quantitative mass spectrometry-based bioanalysis.

The causality behind this choice is rooted in the need to control for variability during sample processing and analysis:

-

Physicochemical Similarity: Deuterated standards are chemically identical to the analyte, differing only in isotopic composition. This ensures that they co-elute chromatographically and exhibit identical ionization efficiency in the mass spectrometer source.

-

Correction for Matrix Effects and Extraction Efficiency: The internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction, or any suppression or enhancement of the signal due to the sample matrix, will affect the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, allowing for precise and accurate quantification.[10]

The workflow for a typical bioanalytical method using a deuterated internal standard is depicted below.

Caption: Bioanalytical workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Fesoterodine and 5-HMT in Human Plasma

The following is a representative protocol for the simultaneous determination of fesoterodine and its active metabolite, 5-HMT, in human plasma using LC-MS/MS, with their respective deuterated analogs as internal standards. This protocol is based on established methodologies in the field.[10]

4.1. Materials and Reagents

-

rac Fesoterodine-d14 Fumarate (Internal Standard for Fesoterodine)

-

5-HMT-d7 (Internal Standard for 5-HMT)

-

Human plasma (with anticoagulant)

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Methanol (LC-MS grade)

-

Formic acid

4.2. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the internal standard working solution (containing both rac Fesoterodine-d14 and 5-HMT-d7) to each plasma sample.

-

Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether: n-hexane).

-

Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., Kromasil C18, 100 mm × 4.6 mm, 5 µm) is suitable.[10]

-

Mobile Phase: An isocratic mobile phase, such as methanol/0.1% formic acid (90:10, v/v), can be used.[11]

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for fesoterodine, 5-HMT, and their deuterated internal standards would need to be optimized.

4.4. Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes assessing:

-

Selectivity and specificity

-

Linearity and range

-

Accuracy and precision (intra- and inter-batch)

-

Recovery

-

Matrix effect

-

Stability of the analytes in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).

Synthesis Outline of Fesoterodine

The synthesis of fesoterodine has been approached through various routes. A common strategy involves the synthesis of the key intermediate, 5-hydroxy methyl tolterodine, followed by esterification.[5]

A generalized synthetic scheme is as follows:

-

Formation of a Chalcone-like Intermediate: Reaction of 4-(hydroxymethyl)phenol with trans-cinnamaldehyde.

-

Reductive Amination: The intermediate is reacted with diisopropylamine in the presence of a reducing agent (e.g., hydrogen over a palladium catalyst) to introduce the amino group and reduce the double bond, forming the racemic 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol.

-

Chiral Resolution: The racemate is resolved using a chiral acid (e.g., acetyl-d-mandelic acid) to isolate the desired (R)-enantiomer.

-

Esterification: The phenolic hydroxyl group of the resolved intermediate is reacted with isobutyryl chloride to form fesoterodine.

-

Salt Formation: The fesoterodine base is then reacted with fumaric acid to produce Fesoterodine Fumarate.[5][12]

Conclusion

rac Fesoterodine-d14 Fumarate is an indispensable tool for the accurate and precise quantification of fesoterodine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for reliable pharmacokinetic and bioequivalence studies. A thorough understanding of its properties, the mechanism of action of its parent compound, and the principles of its application in analytical chemistry is essential for researchers in the field of drug metabolism and pharmacokinetics.

References

- TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer. Retrieved January 15, 2026.

- What is the mechanism of Fesoterodine Fumarate?. (2024, July 17). [Source not further identified].

- rac Fesoterodine-d14 Fumarate : CAS No.1185237-08-4. (n.d.). Omikron Molecules. Retrieved January 15, 2026.

- Chancellor, M. B., & Fowler, C. J. (2008). Role of fesoterodine in the treatment of overactive bladder. Vesalius, 14(1), 25–31.

- rac-Fesoterodine-D14 (Fumarate). (n.d.). Veeprho. Retrieved January 15, 2026.

- Fesoterodine. (n.d.). In Wikipedia. Retrieved January 15, 2026.

- Role of fesoterodine in the treatment of overactive bladder. (2010). Open Access Journal of Urology, 2, 1-7.

- rac-Fesoterodine-d14.HCl. (n.d.).

- rac-Fesoterodine-d14 fumarate. (n.d.). MedChemExpress. Retrieved January 15, 2026.

- rac Fesoterodine Fumarate CAS#: 1333234-73-3. (n.d.).

- Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 746-757.

- rac Fesoterodine Fumarate | CAS No- 1333234-73-3. (n.d.). Chemicea. Retrieved January 15, 2026.

- FESOTERODINE FUMARATE. (n.d.). [Source not further identified].

- rac Fesoterodine-d14 Fumarate. (n.d.). PubChem. Retrieved January 15, 2026.

- Fesoterodine (fumarate). (2022, October 6). Cayman Chemical.

- APO-FESOTERODINE (Fesoterodine Fumarate Extended-Release Tablets) [Product Monograph]. (2025, January 7). Apotex Inc.

- ACH-Fesoterodine (Fesoterodine fumarate extended-release tablets) [Product Monograph]. (2023, March 7). Accord Healthcare Inc.

- Fesoterodine (fumarate) Safety Data Sheet. (2024, September 13). MedChemExpress.